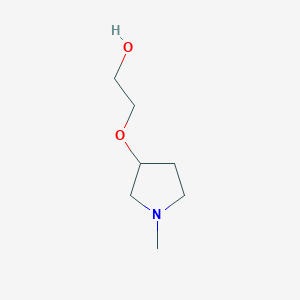
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of the sulfonyl chloride group makes it a valuable intermediate in the synthesis of various biologically active molecules .
Méthodes De Préparation
The synthesis of 1-Isobutyl-1H-pyrazole-3-sulfonyl chloride typically involves the sulfonation of pyrazoles using chlorosulfonic acid (ClSO3H). The process is carried out under controlled conditions to ensure high yields and purity . The general method involves adding ClSO3H to the pyrazole derivative at low temperatures, followed by heating to complete the reaction . Industrial production methods often employ similar techniques but on a larger scale, with additional purification steps to meet regulatory standards .
Analyse Des Réactions Chimiques
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrazole derivatives generally exhibit reactivity towards oxidizing and reducing agents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium complexes . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride has several applications in scientific research:
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is employed in the production of specialty chemicals and materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-Isobutyl-1H-pyrazole-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide and sulfonate derivatives . These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparaison Avec Des Composés Similaires
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride can be compared to other sulfonyl chlorides and pyrazole derivatives:
Propriétés
Numéro CAS |
1354706-16-3 |
|---|---|
Formule moléculaire |
C7H11ClN2O2S |
Poids moléculaire |
222.69 |
Nom IUPAC |
1-(2-methylpropyl)pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)5-10-4-3-7(9-10)13(8,11)12/h3-4,6H,5H2,1-2H3 |
Clé InChI |
RDNAMJDVKDXLGD-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=CC(=N1)S(=O)(=O)Cl |
SMILES canonique |
CC(C)CN1C=CC(=N1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate](/img/structure/B3047111.png)
![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)







![4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3047130.png)



